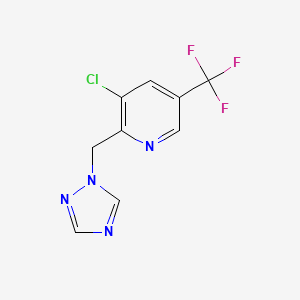

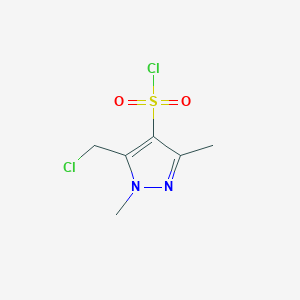

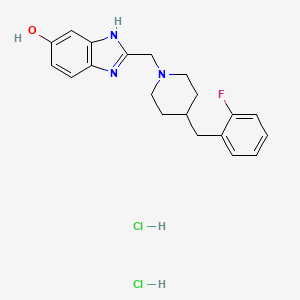

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Chloromethyl)furfural (CMF) is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . It’s a versatile bio-platform molecule .

Synthesis Analysis

A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production .Chemical Reactions Analysis

5-(Chloromethyl)furfural (CMF) is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . This perspective introduces the chemocatalytic approach to biorefining as the driving force behind the development of multifunctional chemical platforms .科学的研究の応用

Azide Ring-Opening-Ring-Closure Reactions

5-Chloro-1-methylpyrazole-4-carboxaldehydes undergo reactions with sodium azide to produce a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This reaction mechanism, applied to corresponding 5-chloro-1-phenylpyrazole-4-carboxaldehydes, yielded 4-cyano-5-hydroxy-1-phenyl-pyrazoles as sole products in high yields, demonstrating the compound's versatility in synthesizing complex organic structures (Becher et al., 1992).

Sulfonyl Derivatives of Phenoxyacetamide

The treatment of phenoxyacetamide with chlorosulfonic acid resulted in the formation of sulfonyl chloride derivatives. These compounds were further converted into sulfonamides and sulfonohydrazides, showcasing the potential of sulfonyl chloride derivatives in synthesizing pharmacologically relevant compounds (Cremlyn & Pannell, 1978).

Microwave-assisted Synthesis

Microwave-assisted techniques facilitated the synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles and 1,2-dimethylpyrazolium chlorides, highlighting an environmentally friendly approach to obtaining pyrazole derivatives. This method offers significant advantages in terms of reaction times and yields, underlining the importance of sulfonyl chloride derivatives in modern synthetic chemistry (Martins et al., 2003).

Heterocyclic Sulfonyl Chlorides and Derivatives

The synthesis of various heterocyclic sulfonyl chlorides, including pyrazole and isoxazole-4-sulfonyl chlorides, was achieved. These sulfonyl chlorides were transformed into amides, hydrazides, and azides, further expanding the chemical repertoire for the development of heterocyclic compounds with potential biological activity (Cremlyn, Swinbourne, & Yung, 1981).

Antiviral Activity of Thiadiazole Sulfonamides

New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and evaluated for their antiviral activity, specifically against the tobacco mosaic virus. This study not only showcases the potential of sulfonyl chloride derivatives in medicinal chemistry but also highlights their role in the development of new antiviral agents (Chen et al., 2010).

Safety And Hazards

将来の方向性

5-(Chloromethyl)furfural (CMF) is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). This perspective introduces the chemocatalytic approach to biorefining as the driving force behind the development of multifunctional chemical platforms . A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid is developed . This opens new avenues for the preparation of CMF .

特性

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFGFYMAXCSXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)Cl)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)

![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)

![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)

![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)

![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)

![3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide](/img/structure/B2755216.png)